2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid
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Overview
Description
2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid is a compound belonging to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom in the structure enhances its reactivity and potential for various chemical modifications.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid are Bcl2 anti-apoptotic proteins . These proteins play a crucial role in regulating cell death by inhibiting apoptosis, thus promoting cell survival .
Mode of Action
The compound interacts with its targets, the Bcl2 anti-apoptotic proteins, by binding to them . This interaction results in the up-regulation of pro-apoptotic genes such as P53, BAX, DR4, and DR5 , and the down-regulation of anti-apoptotic genes like Bcl2, Il-8, and CDK4 .
Biochemical Pathways
The compound affects the apoptotic pathway , a critical cellular process that regulates cell death . By binding to Bcl2 proteins, the compound triggers a cascade of events that lead to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins . This results in the induction of apoptosis, leading to cell death .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . Specifically, the compound has been found to increase the activity of Caspase 8 and BAX , while decreasing the activity of Bcl2 . It also causes cell cycle arrest at the G1/S phase . These effects collectively lead to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with several enzymes and proteins, which can influence its role in biochemical reactions
Cellular Effects
Preliminary studies suggest that this compound may have potential anticancer properties, as it has shown promising cytotoxic effects against certain human cancer cell lines . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid typically involves multi-step reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a kinase inhibitor and its role in cell signaling pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another analog with potential anticancer properties.
Indole Derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for chemical modifications. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4-bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c9-7-5-1-2-12(3-6(13)14)8(5)11-4-10-7/h1-2,4H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXPDHNMBNPDKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=NC=N2)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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